molecular formula C7H12N2 B566357 N-Methyl-2-(1H-pyrrol-1-yl)ethanamine CAS No. 100911-22-6

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine

Cat. No. B566357
CAS RN: 100911-22-6
M. Wt: 124.187
InChI Key: UGOZVQRJDQYTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a chemical compound with the empirical formula C7H12N2 . It has a molecular weight of 124.18 . The compound is in liquid form .


Molecular Structure Analysis

The SMILES string representation of “N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is Cn1cccc1CCN . This provides a simple line notation for describing the structure of a chemical species.


Physical And Chemical Properties Analysis

“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a liquid . Its density is 1.0136 g/mL . The refractive index n/D is 1.5227 .

Scientific Research Applications

Synthesis of Dihydropyrrolo Isoindolones

“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” can be used in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which are compounds with potential pharmacological activities. This synthesis involves reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .

Antibacterial Agents

Derivatives of pyrrole, which include “N-Methyl-2-(1H-pyrrol-1-yl)ethanamine”, have been studied for their antibacterial properties. They have been used in the preparation of compounds that inhibit enoyl ACP reductase and DHFR enzymes, which are critical for bacterial growth and survival .

Therapeutic Compounds

Pyrrole derivatives are known for their wide range of therapeutic applications. They have been used in the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. These compounds can inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

N-methyl-2-pyrrol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZVQRJDQYTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine

Synthesis routes and methods

Procedure details

1-(2-Chloroethyl)pyrrole (2.0 g, 15.43 mmol) was combined with a solution of 33% methylamine in ethanol (7.3 mL of 33% w/v, 77.15 mmol). The mixture was heated at 90° C. for 16 h before it was concentrated under reduced pressure to provide N-methyl-2-pyrrol-1-yl-ethanamine (2.19 g, 88%) which was used directly in next reaction. ESI-MS m/z calc. 124.1, found 125.3 (M+1)+; Retention time: 0.22 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 6.73-6.68 (m, 2H), 6.22-6.14 (m, 2H), 4.05 (t, J=5.9 Hz, 2H), 2.94 (t, J=5.9 Hz, 2H), 2.45 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three

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